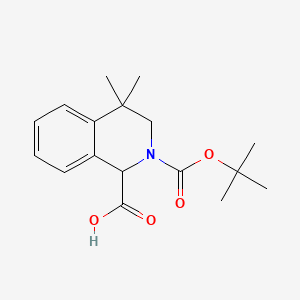
4'-Bromo-2,3-dimethoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-2,3-dimethoxybiphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-2,3-dimethoxybiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For 4’-Bromo-2,3-dimethoxybiphenyl, the reaction would involve coupling 2,3-dimethoxyphenylboronic acid with 4-bromobiphenyl under mild conditions .
Industrial Production Methods
Industrial production of 4’-Bromo-2,3-dimethoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4’-Bromo-2,3-dimethoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Dehalogenated biphenyls or modified methoxy derivatives.
科学的研究の応用
4’-Bromo-2,3-dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4’-Bromo-2,3-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and bromine atom can influence its binding affinity and specificity to these targets. The exact pathways involved would vary based on the context of its use .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated and methoxylated compound with different substitution pattern.
2-Bromo-2,6-dimethoxybiphenyl: A closely related biphenyl derivative with different positions of methoxy groups.
Uniqueness
4’-Bromo-2,3-dimethoxybiphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and methoxy groups at these positions provides distinct properties compared to other similar compounds.
特性
分子式 |
C14H13BrO2 |
|---|---|
分子量 |
293.15 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3 |
InChIキー |
XPAIKZIQQWIENG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)

